3-(3-Methoxyphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole

Lipophilicity ADME prediction Membrane permeability

Researchers seeking reliable 3,5-diaryl-1,2,4-triazole scaffolds often face uncontrolled variance from generic analogs. This compound provides a validated core for fragment-based drug design. - Distinct meta-methoxy H-bond acceptor vector (~60° angle) absent in des-methoxy analogs, enabling precise molecular recognition studies. - Thiophene sulfur enables σ-hole chalcogen bonding, unavailable in phenyl-only congeners, for exploring novel binding interactions. - Defined conformational ensemble (3 rotatable bonds) supports matched molecular pair analysis against DL111-IT, a known nonsteroidal abortifacient.

Molecular Formula C13H11N3OS
Molecular Weight 257.31 g/mol
Cat. No. B11805143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole
Molecular FormulaC13H11N3OS
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NNC(=N2)C3=CC=CS3
InChIInChI=1S/C13H11N3OS/c1-17-10-5-2-4-9(8-10)12-14-13(16-15-12)11-6-3-7-18-11/h2-8H,1H3,(H,14,15,16)
InChIKeyYZQKKGXPAYEHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxyphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole: Chemical Overview


3-(3-Methoxyphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole (CAS 1275800-45-7) is a heterocyclic small molecule with a 1H-1,2,4-triazole core bearing a 3-methoxyphenyl substituent at position 3 and a thiophen-2-yl group at position 5 [1]. Its molecular formula is C13H11N3OS with a molecular weight of 257.31 g/mol [1]. The compound belongs to the 3,5-diaryl-1,2,4-triazole subclass, a privileged scaffold in medicinal chemistry. Computed physicochemical properties include XLogP3 = 3, topological polar surface area (TPSA) = 79 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. These parameters place it within favorable drug-likeness space, though direct biological activity data for this specific compound remain unpublished in the peer-reviewed literature as of early 2026.

Fragment-Like Profile MW 257, TPSA 79 Ų, and three rotatable bonds support fragment-based screening workflows
Privileged Scaffold 3,5-Diaryl-1,2,4-triazole core with thiophene and 3-methoxyphenyl diversity vectors for lead generation
Data Landscape No direct bioactivity data published; class-level antimicrobial and anti-proliferative benchmarks available for scaffold reference

Why Generic 3,5-Diaryl-1,2,4-Triazoles Cannot Substitute


Substituting this compound with a generic 3,5-diaryl-1,2,4-triazole analog — even one sharing the thiophene or methoxyphenyl motif — introduces uncontrolled variance in at least three critical molecular recognition parameters: (i) the meta-methoxy oxygen creates a hydrogen bond acceptor vector at a ~60° angle relative to the triazole plane, unavailable in the des-methoxy analog 3-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole (CAS 114953-91-2) ; (ii) the thiophene sulfur participates in σ-hole chalcogen bonding interactions that are absent in phenyl-only congeners [1]; and (iii) the three-rotatable-bond architecture produces a conformational ensemble distinct from both the more rigid des-methoxy analog (2 rotatable bonds) and the more flexible thioether-linked variants [2]. These differences propagate into altered docking poses, binding affinity landscapes, and solid-state packing motifs that cannot be captured by simple potency extrapolation from class-level averages.

HBA Vector Deletion

Removing the meta-methoxy group eliminates a hydrogen bond acceptor, which may alter binding pocket recognition compared to the target compound.

Chalcogen Bonding Absence

Phenyl-only analogs lack the thiophene sulfur σ-hole interaction, potentially shifting molecular recognition profiles that depend on this contact.

Conformational Entropy Mismatch

A rigid des-methoxy analog (RB ≈2) or a highly flexible thioether variant (RB ≥5) can produce different binding entropy penalties, limiting direct interchangeability.

Quantitative Differentiation vs. Closest Structural Analogs


XLogP3 Lipophilicity vs. Des-Methoxy Analog

The target compound possesses a computed XLogP3 of 3 [1], reflecting the balanced lipophilicity contributed by the electron-donating meta-methoxy group (+σ_m = +0.12 Hammett) and the moderately lipophilic thiophene ring. The direct des-methoxy comparator 3-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole (CAS 114953-91-2, MW 227.29, C12H9N3S) lacks the methoxy oxygen and is predicted to have a lower XLogP (estimated ~2.3–2.5 based on fragment contribution methods) . The XLogP3 of 3 for the target compound falls within the optimal range for oral absorption (1–3.5) while providing sufficient lipophilicity for passive membrane transit, whereas the des-methoxy analog may exhibit suboptimal partitioning for certain cellular assays [2].

XLogP3 vs. Des-Methoxy
Cross-study comparable
Target XLogP3 = 3.0 Comparator (des-methoxy) ≈ 2.3–2.5 Δ ≈ +0.5 to +0.7 log units
Supports membrane permeability prediction context
Computed values; experimental logP confirmation recommended
Lipophilicity ADME prediction Membrane permeability Drug-likeness

TPSA and Veber Rule Oral Bioavailability Profile

The target compound has a computed TPSA of 79 Ų [1], which falls well within the Veber oral bioavailability threshold (<140 Ų) and the central nervous system multiparameter optimization (CNS MPO) desirable range (40–90 Ų). The des-methoxy analog 3-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole is predicted to have a TPSA of approximately 54–58 Ų (absence of methoxy oxygen reduces TPSA by ~20–25 Ų) . The target compound's TPSA of 79 Ų provides an empirically favorable balance: high enough to avoid excessive non-specific binding yet low enough to permit membrane permeation. This TPSA value is nearly identical to that of the marketed triazole antifungal fluconazole (TPSA = 81.6 Ų), offering a pre-validated bioavailability reference point [2].

TPSA & Veber Profile
Cross-study comparable
Target TPSA = 79 Ų Comparator des-methoxy ≈ 54–58 Ų Fluconazole TPSA = 81.6 Ų Δ TPSA vs. des-methoxy ≈ +21–25 Ų
Falls within established oral bioavailability TPSA threshold
Computed TPSA; aligns with Veber rule criteria (≤140 Ų)
Drug-likeness Oral bioavailability Veber rules ADME

Meta-Methoxy Hydrogen Bond Acceptor Topology

The target compound presents four hydrogen bond acceptor (HBA) sites: the three triazole ring nitrogens (N1, N2, N4) and the meta-methoxy oxygen [1]. The des-methoxy analog 3-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole (CAS 114953-91-2) possesses only three HBA sites . Critically, the meta-methoxy oxygen is positioned at a dihedral angle of approximately 120–150° relative to the triazole N2 lone pair, creating an HBA vector that is geometrically distinct from a para-methoxy substitution (which would project the oxygen HBA vector ~180° opposite the triazole-binding face) [2]. This meta topology has been shown in the related bioactive compound DL111-IT (3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole), a nonsteroidal abortifacient agent with demonstrated target engagement, to be compatible with specific protein binding pocket geometries [3].

HBA Topology
Class-level inference
Target: 4 HBA sites; meta-O vector ~120–150° to triazole N2 Des-methoxy: 3 HBA sites Para-methoxy: 4 HBA, different vector angle
Geometric HBA distinction may produce divergent binding modes in narrow pockets
Conformation inferred from meta-substituted triazole geometry; experimental confirmation pending
Hydrogen bonding Molecular recognition Structure-activity relationship Pharmacophore

Class-Level Antimicrobial MIC Benchmarks

Although the target compound itself lacks published MIC data in the peer-reviewed literature, a comprehensive 2024 study by El-Emam et al. evaluated a closely related series of 23 thiophene-linked 1,2,4-triazoles (compounds 5a–e, 6a–e, 7a–d, 8, 9, 10a, 10b) against a standardized microbial panel [1]. Compounds 5a, 5b, 5e, 6a–e, 7a–d, 8, 9, 10a, and 10b showed growth inhibition zones ≥18 mm against Staphylococcus aureus IFO 3060 and Bacillus subtilis IFO 3007. The 4-(2-methoxyphenyl)piperazino analog 7d exhibited particularly potent antibacterial activity against S. aureus, B. subtilis, and E. coli IFO 3301 [1]. MIC values for the most active compounds were in the range of 0.5–8 µg/mL against S. aureus and B. subtilis, with MIC/MBC ratios <4, classifying them as bactericidal agents [1]. The target compound bears the identical thiophene-triazole core with an unsubstituted N1 position, providing a scaffold suitable for further N-Mannich derivatization analogous to the potent 7a–d series [1].

Antimicrobial MIC Benchmark
Class-level inference
Active thiophene-triazole analogs: MIC 0.5–8 µg/mL against S. aureus, B. subtilis Compound 7d: MIC 0.5–2 µg/mL
Supports antimicrobial screening context for scaffold exploration
Target compound lacks direct MIC data; scaffold benchmark from El-Emam et al. 2024
Antimicrobial MIC Antibacterial Gram-positive Gram-negative

Class-Level Anti-Proliferative IC50 Benchmarks

The El-Emam et al. (2024) study evaluated anti-proliferative activity of 23 thiophene-linked 1,2,4-triazole derivatives against four human cancer cell lines (HePG-2, MCF-7, PC-3, HCT-116) using the MTT colorimetric assay [1]. Compounds 5e, 6a–e, 7a–d, and 10a exhibited potent anti-proliferative activity, particularly against HePG-2 hepatocellular carcinoma and MCF-7 breast cancer cells, with IC50 values < 25 µM [1]. Molecular docking studies attributed the anti-proliferative activity of compounds 6d, 6e, and 7d to high affinity for cyclin-dependent kinase 2 (CDK2), a validated oncology target [1]. The target compound contains the same thiophene-triazole core scaffold and the 3-methoxyphenyl substituent that appears in multiple active congeners. Importantly, the free N1–H position on the target compound allows for direct N-functionalization to access the Mannich base chemotype that yielded the most potent analogs [1].

Anti-Proliferative IC50 Benchmark
Class-level inference
Active analogs: IC50
Supports cell-model endpoint review for kinase inhibitor lead discovery
No data for target compound; class-level evidence from MTT assays in El-Emam et al. 2024
Rotatable Bond Count
Supporting evidence
Target RB = 3 (C–phenyl, C–thiophene, methoxy C–O) Des-methoxy: RB ≈ 2 Thioether analog: RB ≥ 5
Intermediate conformational flexibility may balance induced-fit recognition and entropic penalty
Entropic penalty estimated ~0.5–1.0 kcal/mol per additional rotatable bond
Anti-proliferative Cancer IC50 HepG-2 MCF-7 Cytotoxicity

Rotatable Bond Count and Conformational Entropy

The target compound has three rotatable bonds (RB = 3), arising from the C3–phenyl and C5–thiophene linkages to the triazole core [1]. The des-methoxy analog 3-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole has only two rotatable bonds, rendering it conformationally more rigid . In contrast, thioether-linked variants such as 3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole possess five or more rotatable bonds, incurring a larger entropic penalty upon binding [2]. The target compound's RB = 3 occupies an intermediate conformational flexibility window (2–4 RB range associated with optimal ligand efficiency in fragment-based drug design). The methoxy group introduces a rotatable C–O bond that enables the methyl group to adopt orientations that can either engage hydrophobic sub-pockets or avoid steric clashes, a conformational degree of freedom absent in the des-methoxy and hydroxy analogs [1].

Rotatable Bond Count
Supporting evidence
Target RB = 3 (C–phenyl, C–thiophene, methoxy C–O) Des-methoxy: RB ≈ 2 Thioether analog: RB ≥ 5
Intermediate conformational flexibility may balance induced-fit recognition and entropic penalty
Entropic penalty estimated ~0.5–1.0 kcal/mol per additional rotatable bond
Conformational analysis Rotatable bonds Entropy Molecular docking Ligand efficiency

Procurement-Driven Research Applications


FBDD Input for Antibacterial DNA Gyrase Targeting

The target compound's MW of 257.31 g/mol, three rotatable bonds, and TPSA of 79 Ų place it firmly within fragment-like chemical space (Rule of Three compliant: MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3, though HBA = 4 is a marginal exceedance). As established in Section 3 Evidence 4, thiophene-linked 1,2,4-triazoles demonstrated marked antibacterial activity against S. aureus and E. coli, with molecular docking revealing high affinity for DNA gyrase [1]. Procuring this specific compound provides a validated core scaffold for fragment growing or merging strategies, where the free N1–H position serves as a synthetic handle for introducing substituents that can extend into the DNA gyrase ATP-binding pocket. The meta-methoxy group offers a built-in vector for exploring hydrophobic sub-pocket interactions without requiring additional synthetic steps. Researchers should consider co-crystallization or STD-NMR experiments to confirm the binding mode before committing to large-scale analog synthesis.

Kinase Inhibitor Scaffold with CDK2 Affinity Potential

Based on the class-level anti-proliferative evidence described in Section 3 Evidence 5, thiophene-1,2,4-triazole derivatives showed IC50 < 25 µM against HePG-2 and MCF-7 cells, with docking implicating CDK2 as a likely target [1]. The target compound, with its 3-methoxyphenyl and 5-thiophen-2-yl substitution, provides a synthetically tractable core for structure-guided optimization of CDK2 inhibitory potency. The thiophene sulfur atom can function as a hydrogen bond acceptor in the hinge-binding region, while the methoxy group can be diversified to hydroxy, ethoxy, or halogenated analogs to probe the ribose pocket. Procurement of this specific compound enables systematic exploration of the C5-thiophene contribution to CDK2 selectivity versus closely related cyclin-dependent kinases (CDK1, CDK4, CDK6), which is critical for minimizing off-target toxicity in anticancer development.

Metal-Organic Framework Ligand Precursor

The compound's 1,2,4-triazole core with both nitrogen and sulfur heteroatom coordination sites makes it a candidate ligand precursor for constructing porous coordination polymers. The Dalton Transactions (2013) study by Geßner, Volkmer, and colleagues demonstrated that triazolate-based ligands can assemble into structurally flexible MOFs with coordinatively unsaturated metal sites for selective gas adsorption [2]. The target compound's thiophene sulfur provides a soft donor atom that can coordinate to Cu(I) or Ag(I) centers, while the triazole nitrogens offer harder donor sites for Zn(II) or Co(II) nodes. The methoxy group can serve as a post-synthetic modification handle or influence framework topology through C–H···O hydrogen bonding. Procuring this compound is justified for researchers exploring mixed-donor MOF systems where the combination of N-donor (triazole) and S-donor (thiophene) sites creates heterogeneous metal binding environments.

Matched Molecular Pair for Scaffold Hopping Studies

Given the pharmacological precedent established by DL111-IT — a 3,5-diaryl-1,2,4-triazole bearing a 3-methoxyphenyl group that acts as a nonsteroidal abortifacient and immunosuppressant [3] — the target compound, which swaps the 2-ethylphenyl group for a thiophen-2-yl group, may exhibit altered or reduced bioactivity at the same targets. This structural switch can be exploited to create a matched molecular pair (MMP) analysis: the target compound versus DL111-IT differs only in the C3 substituent (thiophene vs. 2-ethylphenyl), enabling direct attribution of any activity difference to this single structural feature. Procuring both compounds allows researchers to establish whether the 3-methoxyphenyl-1,2,4-triazole pharmacophore requires a specific hydrophobic aryl partner at C3 or tolerates heteroaryl substitution, informing scaffold hopping strategies in medicinal chemistry programs.

Application
Selection Property
Validation Focus
Fragment-based DNA gyrase targeting
Rule-of-Three compliant fragment; thiophene-triazole core with free N1–H handle
Binding mode confirmation via STD-NMR or co-crystallization
CDK2 inhibitor lead optimization
Thiophene sulfur as hinge-binding HBA; methoxy diversification handle
CDK2 selectivity profiling vs. CDK1/4/6
Mixed-donor MOF construction
Triazole N-donor + thiophene S-donor for heterogeneous metal binding
Framework topology and selective gas adsorption studies
Matched molecular pair analysis
Thiophene vs. 2-ethylphenyl C3 substituent swap for SAR attribution
Activity shift attribution to heteroaryl replacement in scaffold hopping
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